molecular formula C19H15BrClNO2 B11409954 4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11409954
M. Wt: 404.7 g/mol
InChI Key: VGYHFCBMKHHDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, benzyl, and furan groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Chlorobenzylation: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Furan-2-ylmethylation: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a base such as sodium hydride (NaH).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially leading to debromination or dechlorination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Debrominated or dechlorinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide.

    4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)phenol: Similar structure but with a phenol group instead of a benzamide.

Uniqueness

4-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of bromine, chlorine, benzyl, and furan groups attached to a benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrClNO2/c20-16-7-5-15(6-8-16)19(23)22(13-18-2-1-11-24-18)12-14-3-9-17(21)10-4-14/h1-11H,12-13H2

InChI Key

VGYHFCBMKHHDFY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.